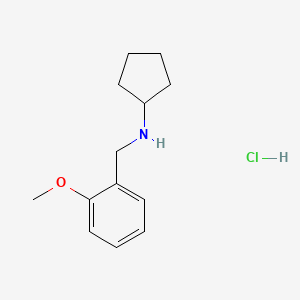![molecular formula C7H4N2O2S B1379780 [1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid CAS No. 1097937-02-4](/img/structure/B1379780.png)
[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid
描述
[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This fusion results in a bicyclic scaffold that is of significant interest in medicinal chemistry due to its potential bioactivity. The compound is known for its diverse pharmacological properties, including antioxidant, antimicrobial, anti-inflammatory, and antitumor activities .
作用机制
Target of Action
Thiazolo[4,5-b]pyridine-7-carboxylic acid is a biologically relevant purine bioisostere . It has been reported to possess a broad spectrum of pharmacological activities . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Mode of Action
The compound’s mode of action is largely attributed to its interaction with its targets. For instance, it has been reported to exhibit extremely strong PI3kα inhibitory activity . This activity is attributed to the fact that the electron-deficient aryl group resulted in a more acidic sulfonamide NH proton being able to make a stronger charged interaction with Lys802 in PI3Kα .
Biochemical Pathways
The biochemical pathways affected by Thiazolo[4,5-b]pyridine-7-carboxylic acid are diverse, reflecting its broad spectrum of pharmacological activities. The compound’s inhibitory activity against PI3kα suggests that it may impact pathways related to cell proliferation, survival, and metabolism , which are regulated by PI3K .
Pharmacokinetics
Information on the ADME properties of Thiazolo[4,5-b]pyridine-7-carboxylic acid is currently limited. The compound’s strong pi3kα inhibitory activity suggests that it may have good bioavailability .
Result of Action
Thiazolo[4,5-b]pyridine-7-carboxylic acid exhibits a range of effects at the molecular and cellular levels. It has been reported to possess high antioxidant , antimicrobial , herbicidal , anti-inflammatory , antifungal , and antitumor activities . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.
生化分析
Biochemical Properties
Thiazolo[4,5-b]pyridine-7-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including thiazolo[4,5-b]pyridine-7-carboxylic acid, have been shown to inhibit the aggregation factor of human platelets and urokinase, an enzyme involved in the breakdown of blood clots . Additionally, these compounds can act as fibrinogenic receptor antagonists with antithrombotic activity .
Cellular Effects
Thiazolo[4,5-b]pyridine-7-carboxylic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation . Thiazolo[4,5-b]pyridine-7-carboxylic acid may also affect cellular metabolism by interacting with key metabolic enzymes and altering metabolite levels .
Molecular Mechanism
The molecular mechanism of action of thiazolo[4,5-b]pyridine-7-carboxylic acid involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes. For instance, thiazole derivatives have been shown to inhibit poly (ADP-ribose) polymerase-1, an enzyme involved in DNA repair, thereby inducing cell death in cancer cells . Thiazolo[4,5-b]pyridine-7-carboxylic acid may also modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thiazolo[4,5-b]pyridine-7-carboxylic acid can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that thiazole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term exposure to thiazolo[4,5-b]pyridine-7-carboxylic acid may result in sustained effects on cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of thiazolo[4,5-b]pyridine-7-carboxylic acid can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anticancer or anti-inflammatory activity . At higher doses, it may cause toxic or adverse effects, including damage to vital organs or disruption of normal physiological processes . Studies have identified threshold effects, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
Thiazolo[4,5-b]pyridine-7-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound may be metabolized by enzymes such as cytochrome P450, leading to the formation of active or inactive metabolites . Additionally, thiazole derivatives can influence metabolic pathways related to energy production, lipid metabolism, and detoxification .
Transport and Distribution
The transport and distribution of thiazolo[4,5-b]pyridine-7-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound may be taken up by cells through active transport mechanisms or passive diffusion . Once inside the cells, it can interact with intracellular proteins and be distributed to various cellular compartments . The localization and accumulation of thiazolo[4,5-b]pyridine-7-carboxylic acid can affect its biological activity and function .
Subcellular Localization
Thiazolo[4,5-b]pyridine-7-carboxylic acid exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, thiazole derivatives have been shown to localize to the nucleus, where they can interact with DNA and regulatory proteins to modulate gene expression . The subcellular localization of thiazolo[4,5-b]pyridine-7-carboxylic acid is crucial for its role in cellular processes and biochemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-b]pyridine-7-carboxylic acid typically involves the annulation of a pyridine ring to a thiazole ring. One common method is the multicomponent one-pot synthesis, which involves the Knoevenagel condensation of thiazolidinone with aldehydes, followed by a Michael addition . This method is environmentally friendly and highly efficient.
Industrial Production Methods
Industrial production methods for thiazolo[4,5-b]pyridine-7-carboxylic acid are not extensively documented in the literature. the principles of green chemistry and high-throughput screening are often applied to optimize the synthesis process for large-scale production .
化学反应分析
Types of Reactions
[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituents: Various halides and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
科学研究应用
[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its antitumor properties and potential use in drug development.
Industry: Utilized in the development of herbicides and other agrochemicals.
相似化合物的比较
Similar Compounds
Thiazolo[5,4-b]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atom in the pyridine ring.
Thiazole derivatives: Compounds that contain only the thiazole ring without the fused pyridine ring.
Pyridine derivatives: Compounds that contain only the pyridine ring without the fused thiazole ring.
Uniqueness
[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid is unique due to its fused bicyclic structure, which provides multiple reactive sites for chemical modifications. This structural feature allows for the synthesis of a wide range of derivatives with diverse pharmacological activities .
属性
IUPAC Name |
[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)4-1-2-8-6-5(4)12-3-9-6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLWGPAEXQMNGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C(=O)O)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


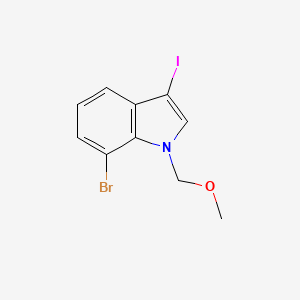
![methyl 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B1379699.png)
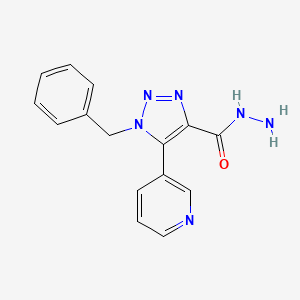
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride](/img/structure/B1379704.png)
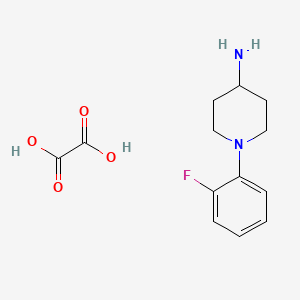
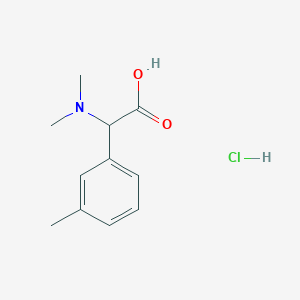
![(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1379708.png)
![Bicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B1379710.png)
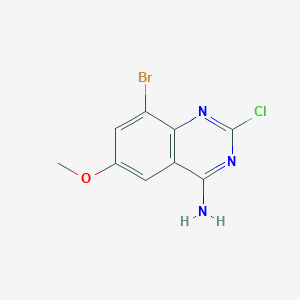

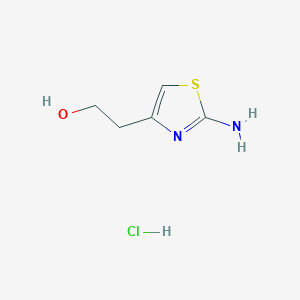
![1,3-Dioxa-8-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1379715.png)

